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Compound of Interest

Bis(trifluoromethylsulphonyl)metha
Compound Name:
ne

Cat. No. B1329319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for
Bis(trifluoromethylsulphonyl)methane, a compound of significant interest in various
chemical research and development fields. This document compiles available spectroscopic
information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison.
Detailed experimental protocols and visual diagrams of key processes are also included to
support researchers in their analytical endeavors.

Compound lIdentification

Property Value

Chemical Name Bis(trifluoromethylsulphonyl)methane

Methane, bis[(trifluoromethyl)sulfonyl]-;
Synonyms

Ditriflylmethane
Molecular Formula C3H2F604S2
Molecular Weight 280.17 g/mol
CAS Number 428-76-2
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Spectroscopic Data Summary

The following sections present a summary of the available quantitative spectroscopic data for
Bis(trifluoromethylsulphonyl)methane.

Detailed, experimentally verified NMR spectra for Bis(trifluoromethylsulphonyl)methane are
not widely published in publicly accessible literature. However, based on the chemical
structure, the expected signals are summarized below.

Table 1: Predicted NMR Spectroscopic Data for Bis(trifluoromethylsulphonyl)methane

. . Coupling
Chemical Shift Lo .

Nucleus 3) Multiplicity Constant (J) Assignment

m

pPp Hz

1H NMR ~5.0-6.0 Singlet - CH:
13C NMR ~118 Quartet JCF =320 CFs
~60 Singlet - CH:2
1F NMR ~-78 Singlet - CFs

Note: The predicted values are based on typical chemical shifts for similar structural motifs.
Actual experimental values may vary depending on the solvent and other experimental
conditions.

The IR spectrum of Bis(trifluoromethylsulphonyl)methane is characterized by strong
absorptions corresponding to the sulfonyl and trifluoromethyl groups.

Table 2: Key Infrared (IR) Absorption Bands for Bis(trifluoromethylsulphonyl)methane
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Wavenumber (cm~?) Intensity Assignment

~1350 - 1400 Strong Asymmetric SOz stretch
~1150 - 1200 Strong Symmetric SO2 stretch
~1200 - 1300 Strong C-F stretch

~2900 - 3000 Weak C-H stretch

Mass spectrometry data from electron ionization (EI) reveals a characteristic fragmentation
pattern for Bis(trifluoromethylsulphonyl)methane. The molecular ion peak is often weak or
absent due to the lability of the molecule under EI conditions.

Table 3: Mass Spectrometry Data for Bis(trifluoromethylsulphonyl)methane

m/z Relative Intensity (%) Assighment
280 Low M]*

131 High [M - CF3SO2]*
117 High [CF3SO2]*

69 High [CFs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These should be adapted and optimized for the specific instrumentation and

laboratory conditions.

o Sample Preparation: Dissolve approximately 10-20 mg of
Bis(trifluoromethylsulphonyl)methane in a suitable deuterated solvent (e.g., CDCls,
Acetone-ds) in a5 mm NMR tube.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1329319?utm_src=pdf-body
https://www.benchchem.com/product/b1329319?utm_src=pdf-body
https://www.benchchem.com/product/b1329319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of
1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of
2-5 seconds.

19F NMR Acquisition:

o Acquire a proton-decoupled *°F spectrum.

o Use an appropriate fluorine reference standard (e.g., CFCIs).

o Typical parameters: wide spectral width to accommodate the large chemical shift range of
fluorine.

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

Sample Preparation (ATR):

o Place a small amount of the solid Bis(trifluoromethylsulphonyl)methane directly onto
the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
anvil.

Sample Preparation (KBr Pellet):

o Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the spectrometer and record the sample spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the compound and its expected
fragments (e.g., m/z 40-350).

e Detection: The ions are detected, and their abundance is recorded as a function of their
mass-to-charge ratio.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present)
and the major fragment ions.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant
to the spectroscopic analysis of Bis(trifluoromethylsulphonyl)methane.
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Caption: Workflow for the spectroscopic analysis of Bis(trifluoromethylsulphonyl)methane.
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Caption: Plausible fragmentation pathway of Bis(trifluoromethylsulphonyl)methane in Mass
Spectrometry.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of Bis(trifluoromethylsulphonyl)methane]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1329319#spectroscopic-data-nmr-ir-mass-spec-
of-bis-trifluoromethylsulphonyl-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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